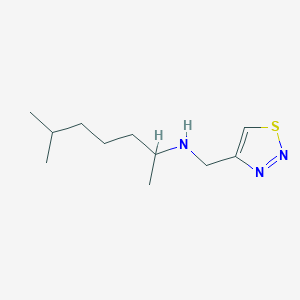
(6-Methylheptan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Methylheptan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine is a compound with the molecular formula C11H21N3S. It is a member of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methylheptan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine typically involves the reaction of 6-methylheptan-2-amine with 1,2,3-thiadiazole-4-carboxaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and increase the yield of the product. Purification of the compound is achieved through techniques such as distillation, crystallization, and chromatography.
化学反应分析
Types of Reactions
(6-Methylheptan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium, room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents, low to moderate temperatures.
Substitution: Halogens, nucleophiles; conditionspolar solvents, room temperature to elevated temperatures.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted thiadiazole derivatives.
科学研究应用
Chemistry
In chemistry, (6-Methylheptan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine is used as a building block for the synthesis of more complex molecules
Biology
The compound exhibits significant biological activities, including antimicrobial, antifungal, and antiviral properties. It is used in the development of new pharmaceuticals and agrochemicals aimed at combating various pathogens and pests.
Medicine
In medicine, this compound is investigated for its potential as an anticancer agent. Its ability to inhibit specific enzymes and proteins involved in cancer cell proliferation makes it a promising candidate for drug development.
Industry
The compound finds applications in the industrial sector as a corrosion inhibitor and as an additive in lubricants and polymers. Its unique chemical properties enhance the performance and durability of industrial products.
作用机制
The mechanism of action of (6-Methylheptan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The compound binds to enzymes and proteins, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of heat shock protein 90 (Hsp90), leading to the degradation of oncoproteins and the inhibition of cancer cell growth .
相似化合物的比较
Similar Compounds
- 4,4,8,10,14-Pentamethyl-17-(4,5,6-trihydroxy-6-methylheptan-2-yl)-2,5,6,7,9,15-hexahydro-1H-cyclopenta[a]phenanthrene-3,16-dione
- 4-(2,7-Dihydroxy-6-methyl-2-heptanyl)-3-hydroxybenzoic acid
Uniqueness
(6-Methylheptan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine is unique due to its thiadiazole moiety, which imparts distinct chemical and biological properties
属性
分子式 |
C11H21N3S |
|---|---|
分子量 |
227.37 g/mol |
IUPAC 名称 |
6-methyl-N-(thiadiazol-4-ylmethyl)heptan-2-amine |
InChI |
InChI=1S/C11H21N3S/c1-9(2)5-4-6-10(3)12-7-11-8-15-14-13-11/h8-10,12H,4-7H2,1-3H3 |
InChI 键 |
QFWFBIYVBPYQEQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCC(C)NCC1=CSN=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[(3-Fluorophenyl)methyl]amino}butan-1-ol](/img/structure/B15274418.png)

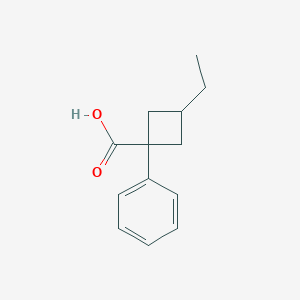
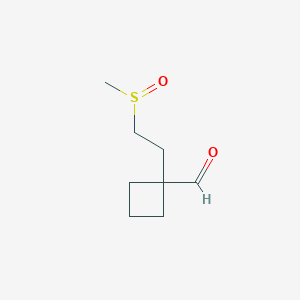
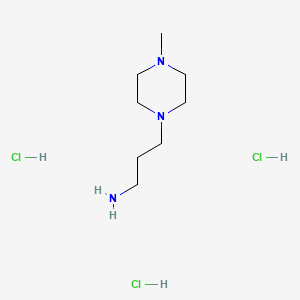
![2-[(But-3-yn-1-yl)amino]-6-chloropyridine-3-carboxylic acid](/img/structure/B15274467.png)
![4-[1-(Aminomethyl)-3,3-difluorocyclobutyl]phenol](/img/structure/B15274472.png)
![2-[(3-Amino-5-methylpyridin-2-yl)oxy]ethan-1-ol](/img/structure/B15274475.png)
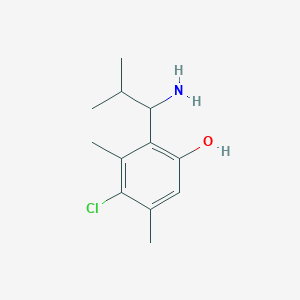
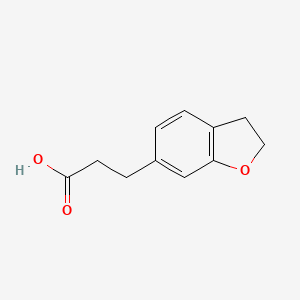
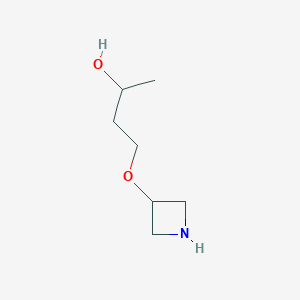
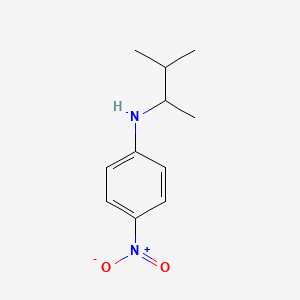
![tert-butyl N-[2-(difluoromethyl)cyclohexyl]carbamate](/img/structure/B15274509.png)
